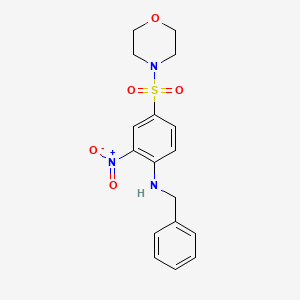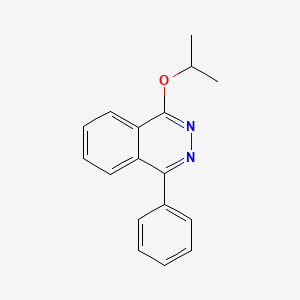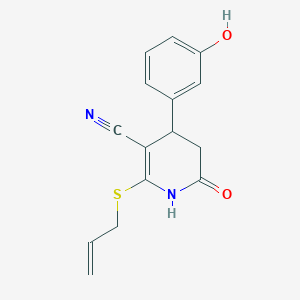![molecular formula C21H27N5O2 B4957362 1-benzyl-4-[2-nitro-5-(1-piperazinyl)phenyl]piperazine](/img/structure/B4957362.png)
1-benzyl-4-[2-nitro-5-(1-piperazinyl)phenyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-4-[2-nitro-5-(1-piperazinyl)phenyl]piperazine is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a piperazine derivative that has been shown to have interesting biochemical and physiological effects in various laboratory experiments. In
Mechanism of Action
The mechanism of action of 1-benzyl-4-[2-nitro-5-(1-piperazinyl)phenyl]piperazine is not fully understood, but it is believed to involve the modulation of neurotransmitter levels in the brain. This compound has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which are all neurotransmitters involved in mood regulation. Additionally, it has been shown to inhibit the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters in the brain.
Biochemical and Physiological Effects:
1-benzyl-4-[2-nitro-5-(1-piperazinyl)phenyl]piperazine has been shown to have a number of biochemical and physiological effects in various laboratory experiments. This compound has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential treatment for cardiovascular diseases. Additionally, it has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential chemotherapeutic agent. In studies on the central nervous system, this compound has been shown to have potential as a treatment for depression, anxiety, and schizophrenia due to its ability to modulate neurotransmitter levels in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-benzyl-4-[2-nitro-5-(1-piperazinyl)phenyl]piperazine in laboratory experiments is its ability to modulate neurotransmitter levels in the brain. This makes it a potential treatment for a number of neurological disorders. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential treatment for cardiovascular diseases. However, one limitation of using this compound in laboratory experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Future Directions
There are a number of future directions for research on 1-benzyl-4-[2-nitro-5-(1-piperazinyl)phenyl]piperazine. One area of research is the development of this compound as a potential treatment for neurological disorders such as depression, anxiety, and schizophrenia. Additionally, further studies are needed to determine the potential of this compound as a chemotherapeutic agent for cancer. Another area of research is the optimization of the synthesis method for this compound to improve yield and purity. Finally, further studies are needed to determine the safe dosage and potential side effects of this compound in laboratory experiments.
Synthesis Methods
The synthesis of 1-benzyl-4-[2-nitro-5-(1-piperazinyl)phenyl]piperazine involves the reaction of 2-nitro-5-(1-piperazinyl)aniline with benzyl chloride in the presence of a base. The resulting product is then reduced with a reducing agent to yield the final compound. The synthesis of this compound has been extensively studied and optimized for high yield and purity.
Scientific Research Applications
1-benzyl-4-[2-nitro-5-(1-piperazinyl)phenyl]piperazine has been used in various scientific research applications, including studies on the central nervous system, cardiovascular system, and cancer. This compound has been shown to have potential as a treatment for depression, anxiety, and schizophrenia due to its ability to modulate neurotransmitter levels in the brain. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential treatment for cardiovascular diseases. In cancer research, 1-benzyl-4-[2-nitro-5-(1-piperazinyl)phenyl]piperazine has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential chemotherapeutic agent.
properties
IUPAC Name |
1-benzyl-4-(2-nitro-5-piperazin-1-ylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c27-26(28)20-7-6-19(24-10-8-22-9-11-24)16-21(20)25-14-12-23(13-15-25)17-18-4-2-1-3-5-18/h1-7,16,22H,8-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENGFIWDYGDZHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])N3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-[2-nitro-5-(1-piperazinyl)phenyl]piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methoxypiperidine](/img/structure/B4957282.png)

![1-[(1-benzyl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]-L-prolinamide](/img/structure/B4957288.png)


![N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B4957296.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2,6-dimethyl-4-pyrimidinecarboxamide](/img/structure/B4957302.png)



![N-(1,3-benzodioxol-5-ylmethyl)-4-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B4957332.png)


![3-[(4-isopropoxybenzoyl)amino]benzamide](/img/structure/B4957355.png)